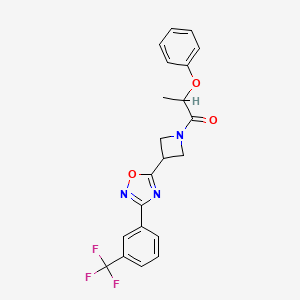

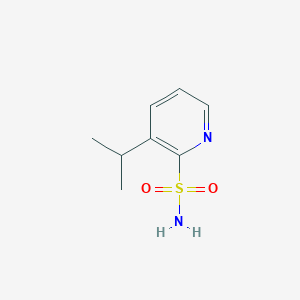

3-Isopropylpyridine-2-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

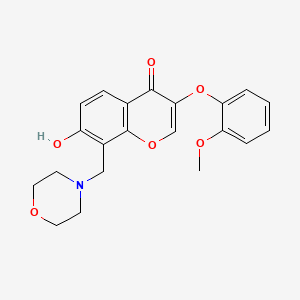

3-Isopropylpyridine-2-sulfonamide is a chemical compound with the molecular formula C8H12N2O2S . It belongs to the class of sulfonamides, which are organic sulfur compounds containing the -SO2NH2 group . Sulfonamides are known for their diverse pharmacological activities and are used in several drugs .

Synthesis Analysis

The synthesis of sulfonamides like 3-Isopropylpyridine-2-sulfonamide can be achieved through the direct synthesis from organometallic reagents and a novel sulfinylamine reagent .Molecular Structure Analysis

Sulfonamides have a distinct structure characterized by the presence of a sulfonamide group and a distinct 6- or 5-membered heterocyclic ring . The exact molecular structure of 3-Isopropylpyridine-2-sulfonamide can be found in databases like PubChem .Chemical Reactions Analysis

The chemical reactions involving sulfonamides can be complex. Recent advances in machine learning have enabled accurate prediction of a wide range of chemical reactions . The specific reactions involving 3-Isopropylpyridine-2-sulfonamide would require further investigation.Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Isopropylpyridine-2-sulfonamide can be found in databases like PubChem . These databases provide information on the structure, chemical names, physical and chemical properties, classification, patents, literature, biological activities, and more.Applications De Recherche Scientifique

Supramolecular Structures

Research on the structural analysis of sulfonamide compounds, such as the study conducted by Kosutić Hulita et al. (2005), reveals how different sulfonamides differ in their hydrogen-bonding arrangements, affecting their supramolecular structures. This study, which examined various sulfonamide isomers, highlights the importance of intramolecular and intermolecular interactions in forming layer structures, crucial for understanding the chemical and physical properties of these compounds (Kosutić Hulita et al., 2005).

Enzyme Inhibition

Another significant area of application is the development of enzyme inhibitors. Bozdağ et al. (2014) explored sulfonamides as inhibitors of the metalloenzyme carbonic anhydrase (CA), crucial for various physiological functions. Their research demonstrated how subtle structural differences in sulfonamides can drastically affect their inhibitory properties, leading to the design of isoform-selective inhibitors (Bozdağ et al., 2014).

Synthesis and Reactivity

The synthesis of novel sulfonamide compounds is central to expanding their applications in scientific research. For instance, the work by Rozentsveig et al. (2013) on the synthesis of (imidazo[1,2-a]pyridin-3-yl)sulfonamides and (imidazo[2,1-b][1,3]thiazol-5-yl)sulfonamides provides insights into novel synthetic routes that could be exploited for the development of new chemical entities with potential biological activities (Rozentsveig et al., 2013).

Corrosion Inhibition

Sulfonamide compounds also find applications in the field of corrosion inhibition. The study by Sappani and Karthikeyan (2014) on 4-Chloro-2-((furan-2-ylmethyl)amino)-5-sulfamoylbenzoic acid and N-(Isopropylcarbamoyl)-4-(m-tolylamino) Pyridine-3-sulfonamide demonstrated their potential as inhibitors for mild steel corrosion in acidic media. This research opens up possibilities for the use of sulfonamides in protecting metal surfaces from corrosion, highlighting their versatility beyond biomedical applications (Sappani & Karthikeyan, 2014).

Mécanisme D'action

Target of Action

3-Isopropylpyridine-2-sulfonamide, like other sulfonamides, primarily targets the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for the further production of DNA in bacteria .

Mode of Action

The compound acts as a competitive inhibitor of dihydropteroate synthetase . It mimics the substrate para-aminobenzoic acid (PABA) in the folic acid metabolism cycle, thereby preventing the enzyme from processing PABA. This inhibition disrupts the synthesis of folic acid, leading to a halt in DNA production and thus inhibiting bacterial growth .

Biochemical Pathways

The primary biochemical pathway affected by 3-Isopropylpyridine-2-sulfonamide is the folic acid synthesis pathway in bacteria . By inhibiting dihydropteroate synthetase, the compound disrupts this pathway, preventing the production of folic acid and, subsequently, DNA. This disruption can lead to bacterial cell death or prevent bacterial replication.

Pharmacokinetics

They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids . The impact on bioavailability would depend on these properties, as well as factors such as the compound’s stability and solubility.

Result of Action

The primary result of the action of 3-Isopropylpyridine-2-sulfonamide is the inhibition of bacterial growth . By disrupting the folic acid synthesis pathway, the compound prevents the production of DNA in bacteria, which can lead to bacterial cell death or prevent bacterial replication.

Action Environment

The action, efficacy, and stability of 3-Isopropylpyridine-2-sulfonamide can be influenced by various environmental factors. For instance, the widespread use of sulfonamides has led to their presence in various environmental compartments, exposing a wide range of bacteria to these compounds . This exposure can lead to the development of resistance mechanisms in bacteria, potentially affecting the efficacy of the compound. Additionally, factors such as pH and temperature could influence the compound’s stability and action.

Orientations Futures

The future directions in the field of sulfonamides involve the discovery of new chemical entities with enhanced bioactivities and improved functionalities to overcome antibiotic resistance and emerging diseases . Advances in machine learning and artificial intelligence are accelerating the discovery of new compounds .

Propriétés

IUPAC Name |

3-propan-2-ylpyridine-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2S/c1-6(2)7-4-3-5-10-8(7)13(9,11)12/h3-6H,1-2H3,(H2,9,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRUFWBQJCFTNOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(N=CC=C1)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2089377-22-8 |

Source

|

| Record name | 3-(propan-2-yl)pyridine-2-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl N-[2-(fluoromethyl)phenyl]carbamate](/img/structure/B2872306.png)

![3-iodo-4-methyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B2872307.png)

![1-[2-(4-Chlorophenyl)ethenesulfonyl]-4-(4-methylbenzenesulfonyl)piperazine](/img/structure/B2872314.png)

![6-(Ethylthio)-3-(3-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2872316.png)

![1-benzyl-3-(4-chlorophenyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![6-(azepan-1-ylsulfonyl)-2-(2-(4-fluorophenoxy)ethyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2872318.png)

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-fluorobenzamide](/img/structure/B2872320.png)

![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2872325.png)